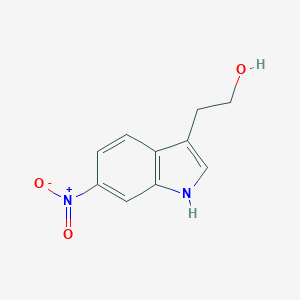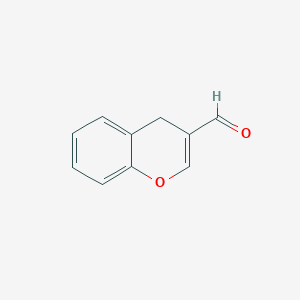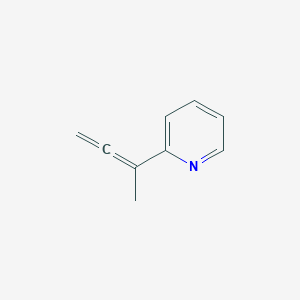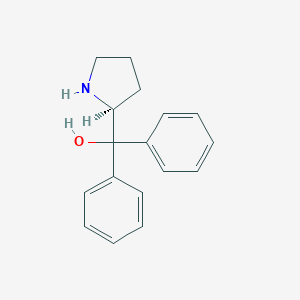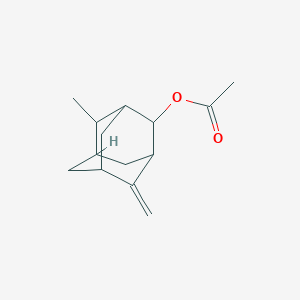![molecular formula C30H39N5O9 B040231 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid CAS No. 113277-37-5](/img/structure/B40231.png)
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including ring-opening reactions, condensation, and specific functional group transformations. For instance, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid through a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone highlights a method that could be adapted for the synthesis of the compound , with characterizations including FT-IR, 1H NMR, and single crystal X-ray diffraction studies (Nayak et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as FT-IR, NMR, and X-ray diffraction. For example, the study by Raju et al. (2015) provides insights into the molecular structure, including vibrational wavenumbers and geometrical parameters, through computational methods and X-ray diffraction, which are critical for understanding the structural aspects of the compound under discussion (Raju et al., 2015).
Chemical Reactions and Properties
The reactivity and chemical behavior of similar compounds have been investigated, revealing important reactions such as oxidative decarboxylation, β-iodination, and specific acylation processes. For instance, the generation and in situ acylation of enaminone anions present a convenient synthesis route that could be relevant to the target compound, showcasing its potential reactivity and functional group transformations (McCombie et al., 1991).
Physical Properties Analysis
The physical properties, such as thermal stability and absorption characteristics, of similar compounds have been characterized using DTA, TGA, and UV-Vis spectrophotometry. These methods provide valuable information on the stability and electronic properties of the compound, which are essential for its handling and application in further studies (Nayak et al., 2014).
Applications De Recherche Scientifique
Fungicidal Activities
The compound, being a complex amino acid derivative, shares structural similarities with certain compounds that have demonstrated potent fungicidal activities. Specifically, amino acid derivatives designed using natural and non-natural amino acids as raw materials have shown remarkable activity against Phytophthora capsici, a pathogen responsible for substantial agricultural loss. These derivatives could serve as lead compounds for developing novel fungicides following further structural modification (Tian et al., 2021).
Antiviral and Cytotoxic Activities
Deep-sea-derived fungi have been a source of unique nitrogenous compounds, including certain amino acid derivatives. These compounds have been isolated and tested for their cytotoxic and antiviral properties, indicating the potential medical applications of complex amino acid derivatives in treating diseases and in pharmaceutical research (Luo et al., 2018).
Optical Properties for Medical Diagnosis
Certain derivatives structurally related to the complex amino acid have been synthesized and studied for their optical properties, particularly as fluorescent probes for β-amyloids. These compounds have shown high binding affinities toward Aβ(1–40) aggregates, suggesting their utility in molecular diagnosis, such as in detecting biomarkers for Alzheimer’s disease (Fa et al., 2015).
Antiproliferative and Antibacterial Properties
Other structurally related derivatives have been synthesized and evaluated for their antiproliferative activity. This research highlights the potential of these compounds in developing treatments for diseases characterized by abnormal cell proliferation. Additionally, certain derivatives have shown potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential in addressing antibiotic resistance issues (Yurttaş et al., 2022), (Zadrazilova et al., 2015).
Propriétés
Numéro CAS |
113277-37-5 |
|---|---|
Nom du produit |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Formule moléculaire |
C30H39N5O9 |
Poids moléculaire |
613.7 g/mol |
Nom IUPAC |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C30H39N5O9/c1-15(2)26(29(42)33-19-8-9-20-16(3)13-25(39)44-22(20)14-19)34-28(41)21-7-6-12-35(21)30(43)18(5)32-27(40)17(4)31-23(36)10-11-24(37)38/h8-9,13-15,17-18,21,26H,6-7,10-12H2,1-5H3,(H,31,36)(H,32,40)(H,33,42)(H,34,41)(H,37,38)/t17-,18-,21-,26-/m0/s1 |
Clé InChI |
NNGFVQWESFKLFH-BTGSAOCRSA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |
Séquence |
AAPV |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid](/img/structure/B40148.png)
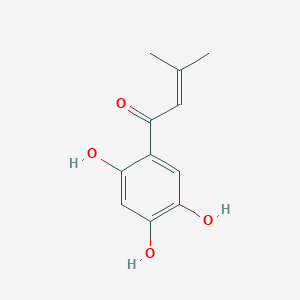
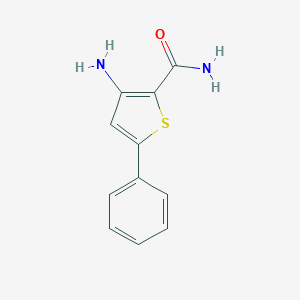
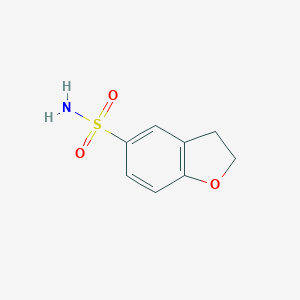
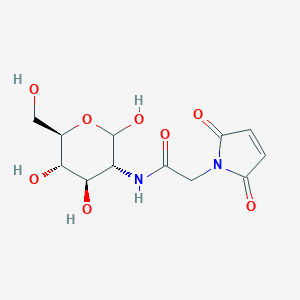
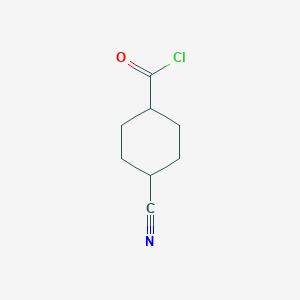
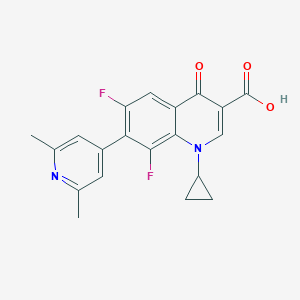
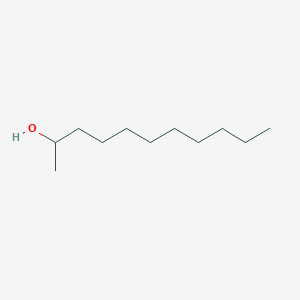
![(1S,2R,3S,5R)-2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B40164.png)
